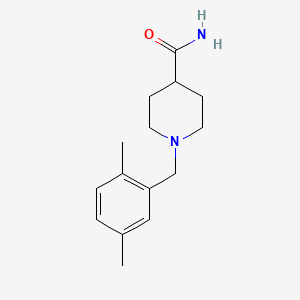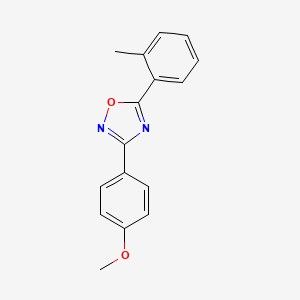![molecular formula C15H13N3OS3 B5696900 2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)
2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide” is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It is a part of a series of compounds that have been synthesized and evaluated for their urease inhibitor activities .
Synthesis Analysis
The synthesis of these compounds involves three steps, starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The process is efficient and results in high isolated yields .Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their urease inhibitor activities . The urease inhibitory activity of these compounds has been compared with standard inhibitors, and the synthesized compounds have shown high activity against the enzyme .Aplicaciones Científicas De Investigación
Chemical Properties
This compound, also known as AldrichCPR, has a linear formula of C15H13N3OS3 and a molecular weight of 347.482 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Anti-Epileptic Applications
The 1,3,4-thiadiazole moiety, which is present in this compound, has been found to exhibit a wide range of biological activities, including anticonvulsant effects . Derivatives of 1,3,4-thiadiazole have shown good potency as anticonvulsant agents, which are highly effective and have less toxicity .
Anticancer/Antitumor Applications
1,3,4-thiadiazole derivatives have been found to possess anticancer/antitumor activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .
Antidiabetic Applications
The 1,3,4-thiadiazole moiety has also been associated with antidiabetic activities . This suggests potential applications of this compound in the treatment of diabetes .
Anti-Inflammatory Applications
1,3,4-thiadiazole derivatives have been found to exhibit anti-inflammatory activities . This suggests potential applications of this compound in the treatment of inflammatory conditions .
Antimicrobial Applications
The 1,3,4-thiadiazole moiety has been associated with antimicrobial activities . This suggests potential applications of this compound in the treatment of microbial infections .
Urease Inhibitory Applications
2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives have been synthesized and evaluated in vitro for their urease inhibitor activities . This suggests potential applications of this compound in the treatment of diseases related to urease activity .
Antiviral Applications
The 1,3,4-thiadiazole moiety has been associated with antiviral activities . This suggests potential applications of this compound in the treatment of viral infections .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c16-13(19)9-21-15-18-17-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGJBVKYFQWSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((1-Naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

